molecular formula C17H14N4O B2618887 N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207010-51-2

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2618887
CAS No.: 1207010-51-2
M. Wt: 290.326
InChI Key: CAISVHFQSLKEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a fluorene moiety linked to a triazole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is functionalized to introduce a reactive group at the 2-position. This can be achieved through various methods, such as halogenation or nitration followed by reduction.

    Click Chemistry: The functionalized fluorene is then subjected to a click reaction with an azide derivative to form the triazole ring. This reaction is typically catalyzed by copper(I) salts under mild conditions.

    Amidation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved using reagents such as carbodiimides or acid chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the click chemistry step and automated systems for the amidation reaction.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the fluorene moiety.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorene moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with biological macromolecules. This dual interaction can disrupt cellular processes, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-fluoren-2-yl)-1H-benzimidazole: Another fluorene derivative with applications in materials science.

    9,9-Dimethyl-9H-fluorene: A fluorene derivative used in the synthesis of OLED materials.

    2,7-Dibromo-9H-fluorene: Used as a precursor in the synthesis of various fluorene-based compounds.

Uniqueness

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the triazole and carboxamide functionalities, which provide a versatile platform for further functionalization and applications in diverse fields.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-21-10-16(19-20-21)17(22)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAISVHFQSLKEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.